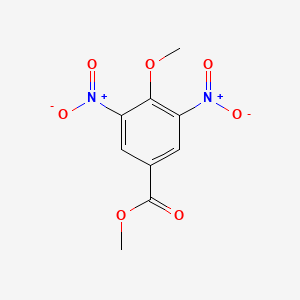

Methyl 4-methoxy-3,5-dinitrobenzoate

Description

Historical Context and Early Investigations of Nitroaromatic Compounds

The study of nitroaromatic compounds has a rich history dating back to the 18th century. One of the earliest synthetic nitroaromatic compounds was picric acid (2,4,6-trinitrophenol), first prepared in 1771 by Peter Woulfe through the treatment of indigo (B80030) with nitric acid. nih.govsciencehistory.orgebsco.com Initially recognized for its ability to dye silk and wool a vibrant yellow, it is considered the first synthetic dye. nih.govsciencehistory.org

Over time, the energetic properties of nitroaromatic compounds were discovered, leading to the use of picric acid as an explosive. sciencehistory.orgebsco.com This development spurred further research into other nitroaromatics, most notably 2,4,6-trinitrotoluene (B92697) (TNT), which became a primary military explosive due to its greater chemical stability and insensitivity to impact compared to the corrosive picric acid. nih.govwikipedia.org The extensive use of these compounds in explosives and dyes drove the development of nitration techniques, the primary method for their synthesis. nih.gov Beyond military applications, nitroaromatic compounds became crucial starting materials for a wide range of industrial products, including pesticides, polymers, and pharmaceuticals. nih.gov

Structural Features and their Influence on Reactivity in Dinitrobenzoate Systems

The reactivity of Methyl 4-methoxy-3,5-dinitrobenzoate is a direct consequence of the electronic effects exerted by its constituent functional groups. The interplay between these groups dictates the chemical behavior of both the aromatic ring and the ester moiety.

Aromatic Ester Group : The ester linkage is susceptible to reactions such as hydrolysis, which involves the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol. The rate of this reaction is highly dependent on the electronic nature of the aromatic ring.

Two Nitro Groups : The two nitro groups at the 3 and 5-positions are powerful electron-withdrawing groups due to both inductive and resonance effects. rsc.orgchegg.com Their presence significantly deactivates the benzene (B151609) ring toward electrophilic aromatic substitution, directing any potential incoming electrophiles to the meta positions relative to themselves (the ortho/para positions relative to the ester). orgosolver.comstackexchange.com Conversely, this electron withdrawal makes the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack. rsc.org

Influence on Acidity : The strong electron-withdrawing nature of the nitro groups has a profound effect on the acidity of the parent benzoic acid. By stabilizing the carboxylate anion, they increase the acidity (lower the pKa) compared to unsubstituted benzoic acid. This effect is cumulative, with dinitrobenzoic acid being a significantly stronger acid than both benzoic acid and mononitrobenzoic acid. wikipedia.org

Table 1: Acidity of Substituted Benzoic Acids

| Compound | pKa |

|---|---|

| Benzoic Acid | 4.20 |

| 3-Nitrobenzoic Acid | 3.47 |

| 3,5-Dinitrobenzoic Acid | 2.82 |

Data sourced from Wikipedia. wikipedia.org

Table 2: Properties of Methyl 3,5-dinitrobenzoate (B1224709)

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆N₂O₆ |

| Molar Mass | 226.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 107-109 °C |

| Solubility | Soluble in chloroform, methanol (B129727) |

Data sourced from Sigma-Aldrich and Anstan. britiscientific.com

Research Motivations and Contemporary Academic Interest

While this compound itself is not the subject of extensive, large-scale research, it and related dinitrobenzoate systems are valuable tools in several areas of chemical study.

A primary motivation for their investigation lies in their use as model systems. Dinitrobenzoate complexes serve as excellent models for studying how strong electron-withdrawing substituents influence structure-forming effects and crystal packing. mdpi.com The predictable, strong electronic pull of the nitro groups allows researchers to probe the fundamentals of non-covalent interactions that govern the formation of crystal lattices. mdpi.com

Furthermore, the parent compound, 3,5-dinitrobenzoic acid, is widely used in qualitative organic analysis. It reacts with alcohols to form solid ester derivatives with sharp, well-defined melting points. wikipedia.org This process of derivatization converts liquid or low-melting point alcohols into easily crystallizable solids, allowing for their identification. Methyl 3,5-dinitrobenzoate is the simplest such ester. wikipedia.org Dinitrobenzoate derivatives are also used for the identification of amino acids and amines. wikipedia.org

Contemporary interest also extends to synthetic chemistry, where the dinitrobenzoate moiety can act as a building block or intermediate in the synthesis of more complex molecules, including potential pharmaceuticals. mdpi.com

Key Research Areas and Future Directions for this compound

The unique electronic properties of this compound and related compounds suggest several avenues for future research and application.

Materials Science : The electron-deficient nature of the dinitroaromatic core makes it an attractive component for developing new materials. Research into coordination polymers and other complexes containing dinitrobenzoate ligands is an active area, with potential applications in creating materials with tailored electronic or photoluminescent properties. mdpi.com Understanding how substituents modulate crystal packing and intermolecular interactions is key to designing novel solid-state materials. mdpi.com

Physical Organic Chemistry : Dinitrobenzoate esters will likely continue to serve as benchmark compounds for studying reaction mechanisms. Their well-defined electronic structure allows for the systematic investigation of substituent effects on reaction rates, such as in hydrolysis and transesterification reactions, providing valuable data for quantitative structure-activity relationship (QSAR) studies. researchgate.net

Synthetic Chemistry : The development of novel synthetic routes utilizing dinitrobenzoate intermediates remains a viable research direction. These compounds can serve as precursors for pharmaceuticals, agrochemicals, and dyes, where the nitro groups can be chemically modified (e.g., reduced to amines) to build molecular complexity. nih.govmdpi.com

Environmental Science : As with all nitroaromatic compounds, which are known for their environmental persistence and potential toxicity, research into the biodegradation and environmental fate of dinitrobenzoates is of ongoing importance. nih.gov Studies on how microorganisms might evolve pathways to break down these electron-deficient rings could lead to new bioremediation strategies. nih.govresearchgate.net

Structure

3D Structure

Properties

CAS No. |

29544-89-6 |

|---|---|

Molecular Formula |

C9H8N2O7 |

Molecular Weight |

256.17 g/mol |

IUPAC Name |

methyl 4-methoxy-3,5-dinitrobenzoate |

InChI |

InChI=1S/C9H8N2O7/c1-17-8-6(10(13)14)3-5(9(12)18-2)4-7(8)11(15)16/h3-4H,1-2H3 |

InChI Key |

OEVBZFLQEMIXOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Methyl 4 Methoxy 3,5 Dinitrobenzoate

Dynamics of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of organic chemistry, and its dynamics are influenced by a variety of factors including the nature of the nucleophile, the solvent, and the thermodynamic stability of the intermediates and products.

Kinetic Analysis of SNAr Reactions (e.g., with Piperidine (B6355638), Pyrrolidine (B122466), n-Butylamine)

Kinetic studies of the reactions of methyl 4-methoxy-3,5-dinitrobenzoate with various amines have been instrumental in elucidating the SNAr mechanism. Research indicates that the reaction with piperidine in dimethyl sulfoxide (B87167) (DMSO) proceeds with the formation of the Meisenheimer intermediate as the rate-limiting step. researchgate.net

A detailed kinetic and equilibrium study has been conducted on the reaction with n-butylamine in DMSO using stopped-flow spectrophotometry. uchile.cl This investigation confirmed the formation of an intermediate complex and allowed for the determination of kinetic and equilibrium constants for its formation and decomposition. The observable intermediate is the conjugate base (M⁻) of the initial zwitterionic adduct (MH). uchile.cl The proton transfer between MH and M⁻ is rapid, and the formation of the intermediate is not base-catalyzed. uchile.cl The decomposition of the intermediate, however, is first-order in n-butylamine hydrochloride, indicating a general-acid-catalyzed leaving group departure. uchile.cl

The following table summarizes the key kinetic and equilibrium constants for the reaction of this compound with n-butylamine in DMSO. uchile.cl

| Parameter | Value | Description |

| k₁ | 1.3 M⁻¹s⁻¹ | Second-order rate constant for the formation of the zwitterionic intermediate (MH). |

| k₋₁ | 2.5 s⁻¹ | First-order rate constant for the reversion of the zwitterionic intermediate to reactants. |

| K₁ | 0.52 M⁻¹ | Equilibrium constant for the formation of the zwitterionic intermediate (k₁/k₋₁). |

| Kₐ | 1.1 x 10⁻¹⁰ M | Acid dissociation constant of the zwitterionic intermediate (MH). |

| k₂ | 3.6 x 10⁹ M⁻¹s⁻¹ | Rate constant for the deprotonation of the zwitterionic intermediate by n-butylamine. |

| k₋₂ | 3.3 x 10⁻¹ s⁻¹ | Rate constant for the protonation of the anionic intermediate (M⁻) by n-butylammonium ion. |

Data sourced from a stopped-flow spectrophotometric study in DMSO. uchile.cl

Solvent Effects on SNAr Reaction Rates and Pathways

The solvent plays a critical role in the dynamics of SNAr reactions. The choice of solvent can significantly influence the reaction rate and even the mechanism by stabilizing or destabilizing the reactants, transition states, and intermediates. nih.gov Generally, polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and acetonitrile (B52724) are known to accelerate SNAr reactions. nih.govchemrxiv.org This is attributed to their ability to solvate the cationic species without strongly solvating the anionic nucleophile, thus increasing its effective nucleophilicity.

In contrast, protic solvents such as alcohols can decrease the reaction rate. nih.gov This is due to their ability to form hydrogen bonds with the amine nucleophile, which stabilizes the ground state of the nucleophile and increases the activation energy for the nucleophilic attack. nih.gov The ability of a solvent to act as a hydrogen-bond donor (HBD) or a hydrogen-bond acceptor (HBA) is a key factor. chemrxiv.org For instance, in reactions involving primary amines, solvents that can accept hydrogen bonds may enhance reactivity. chemrxiv.org

Characterization and Reactivity of Meisenheimer σ-Complexes

Meisenheimer complexes are key intermediates in SNAr reactions, and their characterization provides direct evidence for the stepwise nature of the mechanism. rsc.org

Formation Pathways and Stability of Meisenheimer Intermediates

The formation of a Meisenheimer complex begins with the nucleophilic attack of an amine on the electron-deficient aromatic ring of this compound. This attack, typically at the carbon atom bearing the methoxy (B1213986) group (the ipso position), leads to the formation of a zwitterionic σ-complex. uchile.cl This intermediate is characterized by a tetrahedral carbon in the aromatic ring and the delocalization of the negative charge across the ring and into the nitro groups. mdpi.com

Spectroscopic Detection of Meisenheimer Complexes

The formation of Meisenheimer complexes is often accompanied by the appearance of a distinct color, which allows for their detection using UV-Visible spectroscopy. nih.gov These complexes are typically brightly colored, with strong absorption bands in the visible region of the electromagnetic spectrum, often between 400 and 600 nm. nih.gov Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of the formation and decay of these transient species. uchile.cl The appearance and subsequent disappearance of the characteristic absorption of the Meisenheimer complex can be monitored over time to determine the rate constants of the individual steps of the SNAr reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for the characterization of Meisenheimer complexes. nih.gov Upon formation of the complex, the hybridization of the ipso-carbon changes from sp² to sp³, leading to a significant upfield shift in its ¹³C NMR signal. In ¹H NMR, the protons on the aromatic ring also experience characteristic shifts due to the change in electron density. For instance, in a related compound, methyl 4-bromo-3,5-dinitrobenzoate, the aromatic protons appear as a singlet at δ 8.51 ppm in DMSO-d₆. researchgate.net The formation of a Meisenheimer complex would lead to distinct changes in the chemical shifts and coupling constants of these aromatic protons, providing structural information about the intermediate.

Competing Attack at Aryl and Carbonyl Carbon Atoms

In reactions involving nucleophiles, this compound presents two primary electrophilic sites: the carbonyl carbon of the ester group and the electron-deficient aromatic ring. The distribution of products is a direct consequence of the competition between nucleophilic attack at these two positions. Research on structurally similar compounds, such as methyl 3,5-dinitrobenzoate (B1224709) and methyl 4-chloro-3,5-dinitrobenzoate, provides significant insights into this competitive behavior, particularly in reactions with hydroxide (B78521) ions in dimethyl sulfoxide (DMSO)-water mixtures. researchgate.net

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing nitro groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the attack of a nucleophile on the ring. researchgate.net Concurrently, the carbonyl carbon is an electrophilic center susceptible to nucleophilic acyl substitution, which leads to ester hydrolysis.

Studies on related dinitrobenzoates have demonstrated that the solvent system plays a crucial role in determining the preferred site of attack. For instance, in the reaction of methyl 4-chloro-3,5-dinitrobenzoate with hydroxide, an increase in the proportion of DMSO in the solvent mixture favors attack at the aryl carbon. This is attributed to the enhanced reactivity of the hydroxide ion in the aprotic solvent, which promotes the formation of the Meisenheimer complex. researchgate.net Conversely, in more aqueous environments, attack at the carbonyl carbon leading to hydrolysis is more competitive.

The following table summarizes the observed reactivity patterns for a related compound, methyl 4-chloro-3,5-dinitrobenzoate, which helps in understanding the competitive nature of these reactions.

| Solvent Composition (DMSO-Water) | Predominant Reaction Pathway | Product Type |

| High Aqueous Content | Nucleophilic Acyl Substitution | Ester Hydrolysis |

| High DMSO Content | Nucleophilic Aromatic Substitution (SNAr) | Aryl Substitution |

For this compound, the methoxy group at the 4-position is a strong electron-donating group by resonance. This would generally be expected to decrease the electrophilicity of the aromatic ring, potentially disfavoring the SNAr pathway compared to a substrate with a less donating group. However, the cumulative electron-withdrawing effect of the two nitro groups still renders the ring susceptible to nucleophilic attack. The ultimate product ratio will therefore depend on a delicate balance between the nature of the nucleophile, the solvent system, and the electronic effects of the substituents.

Ester Hydrolysis Mechanisms under Various Conditions

The ester functionality of this compound can be cleaved through hydrolysis under both acidic and basic conditions, each proceeding via a distinct mechanism.

Under basic conditions, the hydrolysis, often termed saponification, is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon. This is typically the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as the leaving group and forming the corresponding carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to yield the carboxylate salt. This process is effectively irreversible due to the resonance stabilization of the resulting carboxylate anion.

In contrast, acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen by an acid catalyst, such as a hydronium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a molecule of methanol (B129727) to yield the carboxylic acid. Each step in the acid-catalyzed mechanism is generally reversible.

The following table, based on data from the hydrolysis of various substituted methyl benzoates, illustrates the influence of substituents on the reaction rate. oieau.fr

| Substituent at 4-position | Relative Hydrolysis Half-Life (at pH 8, 10°C) | Electronic Effect of Substituent |

| -NO₂ | 0.1 years | Electron-withdrawing |

| -H | 1.8 years | Neutral |

| -OCH₃ | 4.8 years | Electron-donating |

This data indicates that electron-withdrawing groups, such as the nitro group, accelerate the rate of hydrolysis, while electron-donating groups, like the methoxy group, retard it. oieau.fr

Influence of Substituent Electronic Effects on Reaction Mechanisms

The reaction mechanisms of this compound are profoundly governed by the electronic properties of its three aromatic substituents: the 4-methoxy group and the two nitro groups at the 3 and 5 positions.

The two nitro groups are powerful electron-withdrawing groups, primarily through a strong resonance effect (-M) and an inductive effect (-I). Their presence significantly reduces the electron density of the aromatic ring, making it highly electrophilic. This is the primary reason why the molecule is susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups effectively stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr pathway, thereby lowering the activation energy for this reaction.

Conversely, the methoxy group at the 4-position has a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but strongly electron-donating through its resonance effect (+M). In the context of nucleophilic attack on the aromatic ring, the resonance donation of the methoxy group would tend to counteract the electron-withdrawing effects of the nitro groups, potentially making the ring less reactive than a compound without this group.

In the case of ester hydrolysis, the electronic effects of the substituents influence the electrophilicity of the carbonyl carbon. The electron-withdrawing nitro groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis. In contrast, the electron-donating resonance effect of the 4-methoxy group increases the electron density around the ester functionality, which shields the carbonyl carbon from nucleophilic attack and slows down the rate of hydrolysis. oieau.fr This is consistent with the observed slower hydrolysis rates for methyl p-methoxybenzoate compared to methyl benzoate (B1203000) and methyl p-nitrobenzoate. oieau.fr

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of methyl 4-methoxy-3,5-dinitrobenzoate provides distinct signals that correspond to the different types of protons in the molecule. The analysis, conducted in deuterated acetone (B3395972) (Acetone-d6) at a frequency of 500 MHz, reveals a simple yet informative spectrum consistent with the compound's symmetrical structure. acs.org

The aromatic region of the spectrum displays a singlet at δ 8.73 ppm. acs.org This signal integrates to two protons and is assigned to the two equivalent aromatic protons on the benzene (B151609) ring (H-2 and H-6). The downfield chemical shift is attributed to the strong electron-withdrawing effect of the two nitro groups and the ester functionality. The appearance of a singlet confirms the symmetrical substitution pattern on the aromatic ring.

Two additional singlets are observed in the upfield region of the spectrum. The singlet at δ 4.13 ppm corresponds to the three protons of the methoxy (B1213986) group (-OCH₃) attached to the aromatic ring at the C-4 position. acs.org The second singlet, appearing at δ 4.00 ppm, is assigned to the three protons of the methyl ester group (-COOCH₃). acs.org The integration of each of these signals to three protons confirms the presence of one methoxy and one methyl ester group.

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.73 | Singlet (s) | 2H | Aromatic Protons (H-2, H-6) |

| 4.13 | Singlet (s) | 3H | Methoxy Protons (-OCH₃) |

| 4.00 | Singlet (s) | 3H | Methyl Ester Protons (-COOCH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores, such as the nitro-substituted aromatic ring in this compound. This technique is particularly useful for monitoring the kinetics of chemical reactions involving the compound.

Studies on the reaction of this compound with various nucleophiles, such as piperidine (B6355638) and pyrrolidine (B122466), have utilized UV-Vis spectroscopy to follow the reaction progress in solvents like dimethyl sulfoxide (B87167). oup.com These kinetic analyses often involve monitoring the change in absorbance at a specific wavelength corresponding to the formation of intermediates (like Meisenheimer complexes) or the final products over time. While these studies confirm the utility of UV-Vis in reaction monitoring, the specific absorption maxima (λmax) and molar absorptivity coefficients (ε) for the parent compound, this compound, are not detailed in the available literature.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Key expected vibrational frequencies include:

Nitro Group (NO₂) Stretching: Strong asymmetric and symmetric stretching bands, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

Carbonyl (C=O) Stretching: A strong absorption band for the ester carbonyl group, usually appearing in the range of 1750-1735 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O stretching of the ester and the aryl ether, typically observed between 1300-1000 cm⁻¹.

Aromatic C=C Stretching: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

C-H Stretching: Signals for aromatic and methyl C-H bonds, typically above and below 3000 cm⁻¹, respectively.

Despite the predictability of these bands, specific, experimentally obtained IR spectral data for this compound are not available in the surveyed scientific literature.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which are crucial for a complete understanding of the molecule's structure.

For this compound, single-crystal X-ray diffraction analysis would reveal the planarity of the benzene ring and the orientation of the methoxy, nitro, and methyl ester substituents relative to the ring. It would provide precise measurements of C-C, C-O, C-N, and N-O bond lengths and the various bond angles within the molecule.

However, a search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its molecular conformation, bond lengths, and bond angles are currently unavailable.

Following a comprehensive search for peer-reviewed literature and crystallographic databases, it has been determined that detailed experimental data on the crystal structure and specific intermolecular interactions of This compound is not publicly available. The necessary research findings to construct a scientifically accurate analysis of its crystal packing, including hydrogen bonds, π-π stacking, and other non-covalent forces, have not been published.

Therefore, the requested section "4.4.2. Intermolecular Interactions and Crystal Packing Analysis" for this specific compound cannot be generated. To do so would require speculation and would not adhere to the standards of scientific accuracy.

For illustrative purposes, analysis of structurally similar compounds for which crystallographic data is available reveals common interaction patterns in dinitrobenzoate esters. For instance, the crystal structure of Methyl 4-chloro-3,5-dinitrobenzoate is stabilized by weak C—H⋯O interactions. lookchem.com In this molecule, the nitro and ester groups are twisted out of the plane of the benzene ring. lookchem.com Similarly, Methyl 4-bromo-3,5-dinitrobenzoate also features weak C—H⋯O interactions that form centrosymmetrical pairs. Notably, due to the steric hindrance and electronic effects of the substituents, significant π···π intermolecular interactions are reported to be absent in the bromo-analogue.

These examples highlight the types of analyses that would be possible for this compound if the primary crystallographic data were available. However, without such data, a detailed and accurate discussion of its specific intermolecular interactions and crystal packing remains impossible.

Computational Chemistry and Theoretical Modeling of Methyl 4 Methoxy 3,5 Dinitrobenzoate

Density Functional Theory (DFT) for Electronic Structure Calculations

No published studies utilizing Density Functional Theory to calculate the electronic structure of Methyl 4-methoxy-3,5-dinitrobenzoate were identified. Such studies would be essential to determine the molecule's optimized geometry, electron distribution, and orbital energies.

There is no available data on the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This information is crucial for understanding a molecule's electronic transitions, reactivity, and kinetic stability.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported in the scientific literature. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, providing insight into its electrophilic and nucleophilic sites and intermolecular interaction patterns.

Molecular Dynamics Simulations of Compound Behavior

No literature was found describing molecular dynamics (MD) simulations of this compound. MD simulations would provide valuable information on the compound's dynamic behavior, conformational flexibility, and interactions with other molecules, such as solvents or biological macromolecules, over time.

Theoretical Investigations of Non-Covalent Interactions within Crystals and Solutions

There are no specific theoretical studies on the non-covalent interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern the crystal packing or solution-phase behavior of this compound. While research exists on the non-covalent interactions in crystals of other dinitrobenzoate compounds, this information cannot be directly extrapolated.

Rational Design and Synthesis of Analogues and Derivatives

Systematic Modification of the Ester Moiety

The ester functional group is a primary site for modification to create analogues of Methyl 4-methoxy-3,5-dinitrobenzoate. The most direct approach involves the synthesis of different esters by reacting the parent carboxylic acid, 3,5-dinitrobenzoic acid, with a variety of alcohols. This process, known as esterification, allows for the introduction of diverse alkyl and aryl groups in place of the methyl group.

Conventionally, these derivatives are prepared by first converting 3,5-dinitrobenzoic acid into its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comresearchgate.net The acid chloride is then reacted with the desired alcohol to form the corresponding ester. hansshodhsudha.comresearchgate.net More recent, "green" chemistry approaches utilize microwave-assisted direct esterification of the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid. hansshodhsudha.comresearchgate.net This method avoids the use of hazardous reagents and the formation of harmful byproducts like HCl and SO₂. hansshodhsudha.comresearchgate.net

The choice of alcohol significantly influences the physical properties of the resulting dinitrobenzoate ester, such as its melting point and crystallinity. This is particularly useful in analytical chemistry for the identification of unknown alcohols. researchgate.netwikipedia.org The reaction works well for most primary alcohols, while secondary and tertiary alcohols may result in lower yields. hansshodhsudha.comresearchgate.net Another strategy for modifying the ester moiety is transesterification, where an existing ester is heated with a different alcohol, typically in the presence of an acid or base catalyst, to exchange the alcohol component.

The following table presents data from the microwave-assisted synthesis of various 3,5-dinitrobenzoate (B1224709) esters, demonstrating the systematic modification of the ester group.

| Alcohol | Resulting Ester Derivative | Yield (%) | Observed Melting Point (°C) |

|---|---|---|---|

| Ethanol | Ethyl 3,5-dinitrobenzoate | 45-50 | 92-94 |

| Propan-1-ol | Propyl 3,5-dinitrobenzoate | 50-55 | 72-74 |

| Butan-1-ol | Butyl 3,5-dinitrobenzoate | 55-60 | 64-66 |

| Pentan-1-ol | Pentyl 3,5-dinitrobenzoate | 55-60 | 42-44 |

| Hexan-1-ol | Hexyl 3,5-dinitrobenzoate | 60-65 | 58-60 |

Introduction of Halogen Substituents and their Impact on Reactivity

Introducing halogen atoms (F, Cl, Br, I) onto the aromatic ring of dinitrobenzoate systems is a key strategy for modulating their chemical reactivity. Halogens exert a dual electronic influence on the ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org

Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. libretexts.orglumenlearning.commsu.edu This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution (EAS). lumenlearning.comlumenlearning.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene (B151609) ring. libretexts.orglumenlearning.com This effect increases the electron density at the ortho and para positions.

In the case of halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in a net deactivation of the ring towards EAS compared to benzene. libretexts.orgmsu.edu However, the resonance effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions because it helps to stabilize the carbocation intermediate formed during the reaction at these positions. libretexts.org Therefore, halogens are classified as deactivating, ortho-para directors. libretexts.org

In the context of nucleophilic aromatic substitution (SNAr), which is common for electron-poor rings like dinitrobenzoates, the effect of halogens can be different. A fluorine atom located ortho to the point of substitution can have a variable activating influence, whereas a para-fluorine is slightly deactivating and a meta-fluorine is activating. researchgate.net

| Halogen Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Reactivity | Directing Effect |

|---|---|---|---|---|

| -F | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -Cl | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -Br | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

| -I | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para |

Structure-Reactivity Relationships in Dinitrobenzoate Systems

The reactivity of the this compound molecule is dictated by the combined electronic effects of its substituents: the two nitro groups, the methoxy (B1213986) group, and the methyl ester group. These effects, primarily inductive and resonance, determine the electron density of the aromatic ring and its susceptibility to attack by electrophiles or nucleophiles. ucsb.edu

Nitro Groups (-NO₂): These are powerful electron-withdrawing groups (EWGs) through both inductive and resonance effects (-I, -R). ucsb.edu They strongly deactivate the aromatic ring towards electrophilic attack by pulling electron density out of the pi-system. lumenlearning.comlumenlearning.com Conversely, this electron deficiency makes the ring highly activated for nucleophilic aromatic substitution (SNAr).

Methyl Ester Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring, primarily through resonance. libretexts.org It directs incoming electrophiles to the meta position.

In this compound, the powerful deactivating effects of the two nitro groups and the ester group overwhelm the activating effect of the methoxy group, rendering the ring highly electron-deficient. This makes electrophilic substitution reactions very difficult. However, the ring is highly susceptible to nucleophilic attack, a characteristic feature of dinitrobenzoate systems. The relationship between the structure of a substituted aromatic compound and its reactivity can be quantified using linear free energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants. researchgate.net The acidity of the parent 3,5-dinitrobenzoic acid (pKa = 2.82) is significantly higher than that of benzoic acid (pKa = 4.20), a direct consequence of the strong electron-withdrawing and mesomeric effects of the two nitro groups which stabilize the carboxylate anion. wikipedia.org

| Substituent | Inductive Effect | Resonance Effect | Classification (for EAS) |

|---|---|---|---|

| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |

| -OCH₃ | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating |

| -COOCH₃ | Withdrawing (-I) | Withdrawing (-R) | Moderately Deactivating |

| -Cl, -Br, -I | Strongly Withdrawing (-I) | Weakly Donating (+R) | Weakly Deactivating |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for a specific purpose. Dinitrobenzoate systems are extensively used in derivatization strategies for both analytical and synthetic applications.

Analytical Applications: A primary analytical application of dinitrobenzoates is the identification and characterization of alcohols and amines. wikipedia.org Alcohols, many of which are liquids at room temperature, can be reacted with 3,5-dinitrobenzoyl chloride to form solid ester derivatives. hansshodhsudha.comresearchgate.net These derivatives are typically crystalline solids with sharp, characteristic melting points. wikipedia.org By measuring the melting point of the purified derivative, one can identify the original alcohol by comparing the value to known literature data. researchgate.net This method is a cornerstone of qualitative organic analysis. researchgate.net 3,5-Dinitrobenzoic acid is often preferred over other derivatizing agents like 4-nitrobenzoic acid because its derivatives tend to have higher melting points, which can be more accurately determined. wikipedia.org For compounds that are difficult to crystallize, further derivatization with 1-naphthylamine (B1663977) can produce adducts that are more readily purified.

Synthetic Applications: In synthetic organic chemistry, this compound and related compounds serve as versatile intermediates and building blocks. chemimpex.com The functional groups on the molecule provide multiple handles for further chemical transformations:

Reduction of Nitro Groups: The two nitro groups can be readily reduced to amino groups (-NH₂). mdpi.com These amino groups can then be diazotized to form diazonium salts, which are gateways to a vast array of other functional groups (e.g., -OH, -CN, -X). The amino groups can also participate in amide bond formation, cyclization reactions, and the synthesis of heterocyclic compounds. mdpi.com

Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to other esters via transesterification. The carboxylic acid can then be converted to amides, acid halides, or other functionalities.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring allows for the displacement of suitable leaving groups (like halides) by nucleophiles, enabling the introduction of new substituents onto the aromatic core. researchgate.net

This multifunctionality makes dinitrobenzoate derivatives valuable starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com

Emerging and Advanced Applications in Chemical Sciences

Applications in Non-linear Optics (NLO) and Photonic Materials

Organic materials are at the forefront of research for non-linear optical (NLO) applications, which include technologies like frequency mixing and electro-optic modulation. scispace.com The performance of these materials is intrinsically linked to their molecular structure.

A fundamental design principle for creating organic molecules with significant second-order NLO activity is the formation of a "push-pull" electronic system. scispace.com This involves functionalizing a π-electron conjugated system with an electron-donating group (the "push") at one end and an electron-accepting group (the "pull") at the other. scispace.com This arrangement enhances the molecule's second-order hyperpolarizability (β), a key measure of its NLO efficiency. scispace.com

In Methyl 4-methoxy-3,5-dinitrobenzoate, these principles are clearly embodied:

Electron-Donating Group (Push): The methoxy (B1213986) group (-OCH₃) at the 4-position serves as an effective electron donor.

Electron-Withdrawing Groups (Pull): The two nitro groups (-NO₂) at the 3- and 5-positions are potent electron acceptors. The methyl ester group (-COOCH₃) also contributes to the electron-withdrawing nature of the system.

Conjugated System: The benzene (B151609) ring provides the π-electron pathway that connects the donor and acceptor groups, allowing for efficient intramolecular charge transfer.

This "push-pull" configuration, a recognized strategy for boosting optical non-linearities, suggests that this compound is a promising candidate for NLO applications. scispace.com The specific arrangement and strength of its functional groups are critical determinants of its potential NLO performance.

Table 1: Analysis of Functional Groups in this compound for NLO Properties

| Functional Group | Position | Electronic Nature | Role in NLO Design |

|---|---|---|---|

| Methoxy (-OCH₃) | 4 | Electron-Donating | "Push" component |

| Nitro (-NO₂) | 3, 5 | Electron-Withdrawing | "Pull" component |

| Methyl Ester (-COOCH₃) | 1 | Electron-Withdrawing | Enhances "Pull" effect |

| Benzene Ring | - | π-conjugated system | Facilitates charge transfer |

Metal-Organic Frameworks (MOFs) are highly ordered, crystalline materials constructed from metal ions or clusters linked together by organic molecules. analis.com.my These materials are renowned for their exceptionally high porosity and are studied for applications in gas storage, catalysis, and sensing. analis.com.mynih.gov

The organic linkers are a crucial component, and their design dictates the final properties of the MOF. While this compound itself is an ester, its corresponding carboxylate, 4-methoxy-3,5-dinitrobenzoic acid (formed via hydrolysis), is an excellent candidate for use as an organic linker.

Potential as a MOF Linker:

Coordination Site: The carboxylate group (-COO⁻) can readily coordinate with metal centers to form the extended framework structure.

Functionalization: The methoxy and dinitro groups would be exposed within the pores of the resulting MOF, imparting specific chemical properties to the internal surface.

Energetic Properties: The presence of high-energy nitro groups could be used to design high-density energetic MOFs, a developing class of materials. mdpi.com The incorporation of polynitro heterocyclic ligands has been shown to yield MOFs with high densities and thermal stability. mdpi.com

By integrating 4-methoxy-3,5-dinitrobenzoic acid as a linker, it is possible to create novel MOFs with tailored properties for specific applications, such as selective adsorption or catalysis, driven by the unique functionalities of the linker.

Table 2: Hypothetical MOF Construction Using a this compound Derivative

| MOF Component | Example | Role in Framework | Potential Contribution from Linker |

|---|---|---|---|

| Metal Ion/Cluster | Zn₄O, Cu₂ | Inorganic secondary building units (SBUs) | Forms the nodes of the framework |

| Organic Linker | 4-methoxy-3,5-dinitrobenzoate | Connects the metal nodes | Defines pore size, introduces -OCH₃ and -NO₂ functional groups |

Utility as Reagents or Precursors in Complex Organic Synthesis

The specific arrangement of functional groups on this compound makes it a valuable intermediate or precursor for the synthesis of more complex molecules. The reactivity of each group can be selectively harnessed to build molecular complexity.

Reduction of Nitro Groups: The two nitro groups can be selectively or fully reduced to amino groups (-NH₂). This transformation is a gateway to a wide range of subsequent reactions, including diazotization, amide formation, and the synthesis of heterocyclic compounds. The resulting diamino compound would be a highly functionalized building block.

Ester Hydrolysis and Derivatization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives such as acid chlorides, amides, or other esters.

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the two nitro groups and the ester group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This could potentially allow for the displacement of the methoxy group or other suitable leaving groups on the ring.

This compound serves as a scaffold from which a variety of polyfunctional aromatic compounds can be synthesized. For instance, related substituted benzoates are used as starting materials or key intermediates in the synthesis of pharmaceuticals like Gefitinib and antibacterial agents. google.comnih.gov

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Functional Group Transformed | Product Functional Group(s) |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C; or Fe, HCl | -NO₂ | -NH₂ |

| Ester Hydrolysis | NaOH, H₂O | -COOCH₃ | -COOH |

| Amide Formation (post-hydrolysis) | SOCl₂, then R₂NH | -COOH | -CONR₂ |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻) | -OCH₃ | -OR |

Exploration of Chemical Probes and Mechanistic Tools

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. promega.com High-quality probes require properties like high potency and selectivity. promega.com

While this compound has not been extensively studied as a chemical probe, its structure contains features that suggest potential in this area. Structurally related compounds have shown significant biological activity. For example, Methyl 3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME) is known to disrupt microtubule assembly and induce apoptosis, highlighting that substituted benzoates can serve as scaffolds for potent bioactive molecules. nih.gov

Potential as a Chemical Probe Scaffold:

Enzyme Substrates: Dinitroaromatic compounds can be substrates for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells. This property could be exploited to design probes that are activated under specific biological conditions.

Scaffold for Inhibitor Design: The rigid, functionalized benzene ring provides a solid foundation for designing inhibitors that can fit into the active sites of enzymes. By modifying the substituent groups, chemists can optimize binding affinity and selectivity for a target protein.

The exploration of this compound and its derivatives as chemical probes could provide new tools for investigating biological pathways and validating novel drug targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.